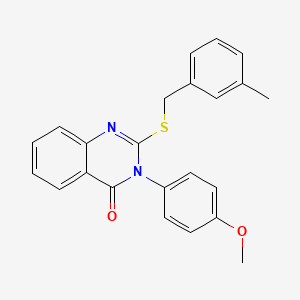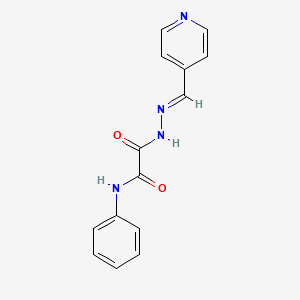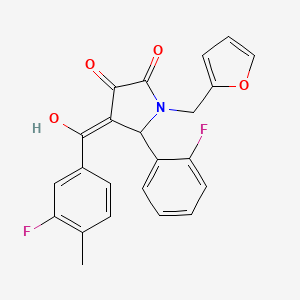
3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(4-méthoxyphényl)-2-((3-méthylbenzyl)thio)quinazolin-4(3H)-one est un composé organique complexe appartenant à la famille des quinazolinones. Ce composé se caractérise par sa structure unique, qui comprend un noyau quinazolinone, un groupe méthoxyphényl et un substituant méthylbenzylthio. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(4-méthoxyphényl)-2-((3-méthylbenzyl)thio)quinazolin-4(3H)-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend :
Formation du noyau quinazolinone : Cette étape implique la cyclisation de dérivés de l'acide anthranilique avec du formamide ou ses dérivés en conditions acides ou basiques pour former le noyau quinazolinone.
Introduction du groupe méthoxyphényl : Le groupe méthoxyphényl peut être introduit par des réactions de substitution aromatique électrophile, en utilisant des réactifs tels que le méthoxybenzène et des catalyseurs appropriés.
Fixation du groupe méthylbenzylthio : La dernière étape implique la réaction de substitution nucléophile où le noyau quinazolinone est réagi avec du 3-méthylbenzylthiol en présence d'une base comme l'hydrure de sodium ou le carbonate de potassium.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de mesures strictes de contrôle de la qualité pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(4-méthoxyphényl)-2-((3-méthylbenzyl)thio)quinazolin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui peut réduire le noyau quinazolinone ou la liaison thioéther.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où les groupes méthoxy ou méthylbenzylthio peuvent être remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, peroxyde d'hydrogène, acide acétique.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, éthanol.
Substitution : Agents halogénants, nucléophiles, bases comme l'hydrure de sodium ou le carbonate de potassium.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés de quinazolinone réduits.
Substitution : Divers dérivés de quinazolinone substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa capacité à interagir avec diverses cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 3-(4-méthoxyphényl)-2-((3-méthylbenzyl)thio)quinazolin-4(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhibition ou modulation de l'activité des enzymes impliquées dans des processus biologiques essentiels.
Interagissant avec les récepteurs : Liaison aux récepteurs cellulaires et influence des voies de transduction du signal.
Modulant l'expression génique : Influence de l'expression des gènes liés à l'inflammation, à la prolifération cellulaire et à l'apoptose.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
La 3-(4-méthoxyphényl)-2-((3-méthylbenzyl)thio)quinazolin-4(3H)-one peut être comparée à d'autres dérivés de quinazolinone, tels que :
3-(4-méthoxyphényl)-2-((3-méthylphényl)thio)quinazolin-4(3H)-one : Structure similaire mais avec un substituant différent sur la liaison thioéther.
3-(4-méthoxyphényl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one : Contient un groupe chlorobenzyl au lieu d'un groupe méthylbenzyl.
3-(4-méthoxyphényl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one : Comprend un groupe nitrobenzyl, qui peut conférer des propriétés chimiques et biologiques différentes.
Propriétés
Numéro CAS |
763136-92-1 |
|---|---|
Formule moléculaire |
C23H20N2O2S |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O2S/c1-16-6-5-7-17(14-16)15-28-23-24-21-9-4-3-8-20(21)22(26)25(23)18-10-12-19(27-2)13-11-18/h3-14H,15H2,1-2H3 |
Clé InChI |
YPRMXZAZUUYLSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12023981.png)
![Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023991.png)




![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024024.png)

![3-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024037.png)
![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12024050.png)
![(5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024051.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024058.png)

